4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide
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Overview
Description
4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide is a synthetic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid with formamide to form the quinazoline ring The final step involves the acylation of the amino group with benzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide undergoes various chemical reactions, including:
Reduction: The quinazoline ring can be reduced to its dihydro form using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation . The compound may also interact with cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-oxo-3-phenylquinazolin-2-yl derivatives: These compounds share the quinazoline core and exhibit similar biological activities.
Benzamide derivatives: Compounds with the benzamide moiety also show diverse pharmacological properties.
Uniqueness
4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide is unique due to the presence of both the quinazoline and benzamide moieties, which contribute to its distinct biological activities. The sulfanylacetyl group further enhances its chemical reactivity and potential for modification .
Properties
IUPAC Name |
4-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c24-21(29)15-10-12-16(13-11-15)25-20(28)14-31-23-26-19-9-5-4-8-18(19)22(30)27(23)17-6-2-1-3-7-17/h1-13H,14H2,(H2,24,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRUQQVJJXDYJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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